Neooleuropein

Description

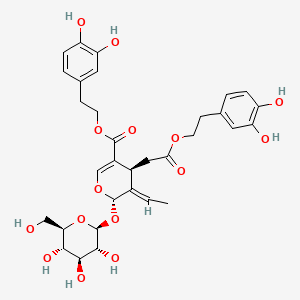

Structure

3D Structure

Properties

CAS No. |

108789-16-8 |

|---|---|

Molecular Formula |

C32H38O15 |

Molecular Weight |

662.6 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)ethyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C32H38O15/c1-2-18-19(13-26(38)43-9-7-16-3-5-21(34)23(36)11-16)20(30(42)44-10-8-17-4-6-22(35)24(37)12-17)15-45-31(18)47-32-29(41)28(40)27(39)25(14-33)46-32/h2-6,11-12,15,19,25,27-29,31-37,39-41H,7-10,13-14H2,1H3/b18-2+/t19-,25+,27+,28-,29+,31-,32-/m0/s1 |

InChI Key |

JIMGXIXILGGGKF-IDCLEQSTSA-N |

SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OCCC3=CC(=C(C=C3)O)O)CC(=O)OCCC4=CC(=C(C=C4)O)O |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OCCC3=CC(=C(C=C3)O)O)CC(=O)OCCC4=CC(=C(C=C4)O)O |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OCCC3=CC(=C(C=C3)O)O)CC(=O)OCCC4=CC(=C(C=C4)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Neooleuropein; Jasmultiside; |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Neooleuropein: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, a secoiridoid found in plants of the Syringa genus, such as the common lilac (Syringa vulgaris)[1][2].

Chemical Structure and Properties

This compound is a complex molecule with the IUPAC name 2-(3,4-dihydroxyphenyl)ethyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate[3]. Its chemical and physical properties are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)ethyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | [3] |

| Molecular Formula | C32H38O15 | [3] |

| Molecular Weight | 662.60 g/mol | [3] |

| CAS Number | 108789-16-8 | [4] |

| Canonical SMILES | CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OCCC3=CC(=C(C=C3)O)O)CC(=O)OCCC4=CC(=C(C=C4)O)O | [3] |

| Isomeric SMILES | C/C=C/1[C@@H](C(=CO[C@H]1O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)C(=O)OCCC3=CC(=C(C=C3)O)O)CC(=O)OCCC4=CC(=C(C=C4)O)O | [3] |

| Predicted Boiling Point | 929.6 ± 65.0 °C | [4] |

| Predicted Density | 1.55 ± 0.1 g/cm³ | [4] |

| Topological Polar Surface Area | 242.00 Ų | [3] |

| XlogP | 0.80 | [3] |

Spectroscopic Data

Spectroscopic methods are essential for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Details | Source |

| UV-Vis Spectroscopy | UV spectra are typically recorded in the range of 200–400 nm for analysis. | [5] |

| Mass Spectrometry | Analysis can be performed in negative ion mode. | [5] |

Biological Activities

This compound has demonstrated significant biological activities, particularly in the context of inflammation. It is considered one of the most active compounds in Syringa vulgaris for the inhibition of cytokine production[5].

-

Anti-inflammatory Activity : this compound has been shown to have anti-inflammatory properties[1]. It can significantly reduce the production of pro-inflammatory mediators such as IL-8, MMP-9, MCP-1, and TNF-α[5].

-

Antioxidant Activity : Like many polyphenolic compounds, this compound is suggested to possess antioxidant properties[1].

-

Modulation of Signaling Pathways : The anti-inflammatory effects of this compound are attributed to its ability to attenuate MAP kinase pathways[5].

Signaling Pathways

This compound's mechanism of action involves the modulation of key signaling pathways, particularly the MAP kinase pathway, which plays a crucial role in inflammation.

Caption: this compound's inhibition of the MAP kinase pathway.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and analysis of this compound, as well as for the evaluation of its biological activity.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound from plant material is outlined below.

Caption: General workflow for the extraction and isolation of this compound.

Ethanolic Extraction: Air-dried plant material (e.g., 2 g) is extracted with 60% ethanol (v/v, 1:20) in a water bath at 70°C for 1 hour. The extract is then filtered, the ethanol is evaporated, and the remaining water residue is lyophilized to yield the crude extract[5].

Bioassay-Guided Fractionation and Preparative HPLC: The crude extract is subjected to bioassay-guided fractionation to isolate the active compounds. The fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC)[5].

Analytical Methods

HPLC-DAD-MS/MS: The characterization of extracts and the identification of this compound can be performed using an HPLC-DAD-MS/MS method. The presence of this compound is confirmed by comparing its retention time and spectra (UV, MS, MS/MS) with standards and/or published data[5]. The liquid chromatography eluate is introduced into an Electrospray Ionization (ESI) interface for mass spectrometry, often analyzed in negative ion mode[5].

Biological Assays

Determination of Cytokine Production:

-

Human neutrophils (2 x 10^6) are cultured in 24-well plates.

-

The cells are treated with or without an inflammatory stimulus (e.g., LPS at 100 ng/mL) in the presence or absence of this compound for 24 hours at 37°C with 5% CO2.

-

After incubation, the cell culture supernatant is collected by centrifugation.

-

The concentration of released cytokines (e.g., IL-8, TNF-α) is measured by Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions[5].

Western Blotting for MAP Kinase Pathway Analysis:

-

Neutrophils (4 x 10^6) are incubated for 40 minutes at 37°C with or without LPS (100 ng/mL) and with or without this compound.

-

The cells are then lysed in an ice-cold buffer containing protease and phosphatase inhibitors.

-

The protein lysates are separated by SDS-PAGE (e.g., 12% gel).

-

The separated proteins are transferred to a membrane and probed with antibodies specific to the phosphorylated and total forms of MAP kinases to assess the effect of this compound on their activation[5].

References

- 1. Phytochemical and pharmacological progress on the genus Syringa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. plantaedb.com [plantaedb.com]

- 4. chembk.com [chembk.com]

- 5. Effects of Phytochemically Characterized Extracts From Syringa vulgaris and Isolated Secoiridoids on Mediators of Inflammation in a Human Neutrophil Model - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activities of Neooleuropein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of neooleuropein, a secoiridoid found in plants such as the common lilac (Syringa vulgaris). The information presented herein is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of molecular pathways.

Anti-inflammatory and Antioxidant Activities

This compound has demonstrated significant anti-inflammatory and antioxidant properties in in vitro studies, particularly in the context of human neutrophils, which are key players in the inflammatory response.

Quantitative Data on Anti-inflammatory and Antioxidant Effects

The inhibitory effects of this compound on various markers of inflammation and oxidative stress in fMLP-stimulated human neutrophils are summarized below. The data is presented as percentage inhibition at different concentrations.

| Biological Activity | Concentration | % Inhibition | Reference |

| Reactive Oxygen Species (ROS) Production | 10 µM | ~40% | [1][2][3][4] |

| 50 µM | ~60% | [1][2][3][4] | |

| Interleukin-8 (IL-8) Release | 1 µM | ~30% | [1][2][3][4] |

| 10 µM | ~55% | [1][2][3][4] | |

| 50 µM | ~70% | [1][2][3][4] | |

| Tumor Necrosis Factor-α (TNF-α) Release | 1 µM | ~25% | [1][2][3][4] |

| 10 µM | ~50% | [1][2][3][4] | |

| 50 µM | ~65% | [1][2][3][4] | |

| Monocyte Chemoattractant Protein-1 (MCP-1) Release | 1 µM | ~20% | [3] |

| 10 µM | ~45% | [3] | |

| 50 µM | ~60% | [3] |

Note: The above data is sourced from studies on human neutrophils stimulated with fMLP (N-formylmethionyl-leucyl-phenylalanine).

Experimental Protocols

A common method for the isolation of neutrophils from human blood is density gradient centrifugation.

-

Blood Collection : Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).

-

Density Gradient Centrifugation : The blood is layered over a density gradient medium (e.g., Ficoll-Paque) and centrifuged. This separates the blood into layers, with neutrophils and other granulocytes forming a distinct band.

-

Red Blood Cell Lysis : The neutrophil-rich layer is collected, and any remaining red blood cells are lysed using a hypotonic solution.

-

Washing : The isolated neutrophils are washed with a suitable buffer (e.g., PBS) to remove any contaminants.

-

Cell Counting and Resuspension : The purified neutrophils are counted and resuspended in a culture medium (e.g., RPMI 1640) to the desired concentration for subsequent assays.

The luminol-dependent chemiluminescence assay is a sensitive method for measuring ROS production by neutrophils.[1][2]

-

Cell Preparation : Isolated neutrophils are resuspended in a suitable buffer (e.g., HBSS) and seeded into a 96-well plate.

-

Treatment : The cells are pre-incubated with various concentrations of this compound for a specified time.

-

Stimulation : ROS production is induced by adding a stimulant such as fMLP.

-

Chemiluminescence Measurement : Luminol, a chemiluminescent probe, is added to the wells. The light emission, which is proportional to the amount of ROS produced, is measured over time using a luminometer.

-

Data Analysis : The percentage inhibition of ROS production by this compound is calculated by comparing the chemiluminescence in treated cells to that in untreated (control) cells.

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the release of cytokines like IL-8, TNF-α, and MCP-1 from neutrophils.[1][2]

-

Cell Culture and Treatment : Isolated neutrophils are cultured in a 96-well plate and treated with different concentrations of this compound.

-

Stimulation : The cells are then stimulated with fMLP to induce cytokine production and release.

-

Supernatant Collection : After incubation, the cell culture supernatant is collected.

-

ELISA Procedure : The concentration of the target cytokine in the supernatant is measured using a commercial ELISA kit according to the manufacturer's instructions. This typically involves the following steps:

-

Coating a microplate with a capture antibody specific for the cytokine of interest.

-

Adding the cell culture supernatants to the wells.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that is converted by the enzyme into a colored product.

-

-

Data Analysis : The absorbance of the colored product is measured using a microplate reader, and the cytokine concentration is determined from a standard curve. The percentage inhibition of cytokine release is calculated by comparing the concentrations in this compound-treated samples to the control.

Molecular Mechanisms of Action: Modulation of MAP Kinase Signaling

This compound exerts its anti-inflammatory effects, at least in part, by attenuating the Mitogen-Activated Protein Kinase (MAPK) signaling pathways in neutrophils.[1][2][4] Specifically, it has been shown to inhibit the phosphorylation of key kinases in these pathways.

Signaling Pathway Diagram

Caption: this compound's inhibition of the MAPK signaling pathway in neutrophils.

Experimental Protocol: Western Blotting for MAPK Phosphorylation

Western blotting is used to detect the phosphorylation status of MAPK proteins (p38, JNK, and ERK1/2), providing insights into the activation of these signaling pathways.[1][2]

-

Cell Lysis : After treatment with this compound and stimulation with fMLP, neutrophils are lysed to release their proteins.

-

Protein Quantification : The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking : The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : The membrane is incubated with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK1/2, as well as antibodies for the total forms of these proteins (as loading controls).

-

Secondary Antibody Incubation : After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection : A chemiluminescent substrate is added to the membrane, and the resulting light signal is detected using an imaging system.

-

Analysis : The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the ratio of phosphorylated to total protein is calculated to determine the effect of this compound on MAPK activation.

Anticancer and Neuroprotective Activities

Currently, there is a lack of specific in vitro studies focusing on the anticancer and neuroprotective activities of isolated this compound. Research in these areas has predominantly investigated crude extracts of plants containing this compound, such as Syringa vulgaris, or related secoiridoid compounds like oleuropein.

-

Anticancer Potential : Studies on extracts from Syringa vulgaris have indicated cytotoxic potential against certain cancer cell lines.[5][6] However, the specific contribution of this compound to this activity has not been elucidated.

-

Neuroprotective Potential : While other secoiridoids, notably oleuropein, have been investigated for their neuroprotective effects, dedicated studies on this compound are wanting.

Further research is required to isolate this compound and directly assess its in vitro efficacy against various cancer cell lines and in models of neurodegeneration.

Summary and Future Directions

This compound exhibits promising anti-inflammatory and antioxidant activities in vitro, primarily demonstrated through its ability to inhibit ROS production and the release of pro-inflammatory cytokines from human neutrophils. The underlying mechanism involves the attenuation of the MAPK signaling pathway.

To advance the therapeutic potential of this compound, future research should focus on:

-

Determining the IC50 values for its various biological activities to allow for more direct comparisons with other compounds.

-

Conducting in vitro studies to specifically evaluate its anticancer and neuroprotective properties.

-

Elucidating the broader molecular targets and signaling pathways modulated by this compound.

-

Investigating its effects in more complex in vitro models, such as co-culture systems, to better mimic physiological conditions.

This technical guide provides a foundation for understanding the current state of knowledge on the in vitro biological activities of this compound and highlights the key areas for future investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of Phytochemically Characterized Extracts From Syringa vulgaris and Isolated Secoiridoids on Mediators of Inflammation in a Human Neutrophil Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Effects of Phytochemically Characterized Extracts From Syringa vulgaris and Isolated Secoiridoids on Mediators of Inflammation in a Human Neutrophil Model [frontiersin.org]

- 4. Effects of Phytochemically Characterized Extracts From Syringa vulgaris and Isolated Secoiridoids on Mediators of Inflammation in a Human Neutrophil Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Profile, Cytotoxic Activity and Oxidative Stress Reduction of Different Syringa vulgaris L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Neooleuropein: Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neooleuropein, a significant secoiridoid, is a naturally occurring bioactive compound predominantly found in the Oleaceae family, with the olive tree (Olea europaea) being its most notable source. As an isomer of the more extensively studied oleuropein, this compound contributes to the pharmacological and organoleptic properties of olive products. Its biosynthesis follows the intricate secoiridoid pathway, which is subject to regulation by complex signaling networks, including the jasmonate signaling cascade. This technical guide provides a comprehensive overview of the natural distribution of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, it delves into the signaling pathways that govern its production, offering valuable insights for researchers in natural product chemistry, plant biology, and drug discovery.

Natural Sources of this compound

This compound is primarily distributed within the plant kingdom in the family Oleaceae. The most significant and commercially relevant source is the olive tree (Olea europaea).

Distribution in Olea europaea

This compound is present in various parts of the olive tree, with its concentration varying depending on the specific organ, developmental stage, and cultivar.

-

Leaves: Olive leaves are a rich source of a variety of bioactive phenolic compounds, including this compound.

-

Fruit: The concentration of secoiridoids, including this compound, is generally higher in immature olive fruits and tends to decrease during the ripening process.

-

Olive Oil: As a lipophilic compound, this compound is transferred to the oil during the milling process and contributes to the characteristic bitter taste and stability of extra virgin olive oil.

Quantitative Data

While extensive quantitative data for oleuropein is available, specific quantification of this compound is less common in the literature. The concentration of oleuropein, a closely related isomer, can provide an indication of the potential presence of this compound. For instance, studies have shown that oleuropein content in olive leaves can range significantly among different cultivars and is influenced by the season. One study on three different olive cultivars showed oleuropein content in dried leaf extracts varying from approximately 15 to 55 mg/g depending on the cultivar and the season[1]. Another study on 15 Italian olive cultivars also highlighted significant differences in oleuropein content[2]. It is reasonable to infer that this compound concentrations would also exhibit such variability.

Table 1: Illustrative Oleuropein Content in Olive Leaves from Different Cultivars and Seasons

| Cultivar | Season | Oleuropein Content (mg/g of dried extract) |

| Arbosana | Summer | ~55 |

| Koroneiki | Summer | ~30 |

| Arbequina | Summer | ~25 |

| Arbosana | Autumn | ~40 |

| Koroneiki | Autumn | ~45 |

| Arbequina | Autumn | ~35 |

| Arbosana | Winter | ~20 |

| Koroneiki | Winter | ~30 |

| Arbequina | Winter | ~20 |

| Arbosana | Spring | ~15 |

| Koroneiki | Spring | ~25 |

| Arbequina | Spring | ~20 |

Note: This table is based on data for oleuropein and is intended to illustrate the expected variability. Specific quantitative data for this compound is needed for precise comparisons.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that is part of the larger secoiridoid pathway, originating from the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway in plastids and the mevalonate (MVA) pathway in the cytosol.

The Secoiridoid Biosynthetic Pathway

The pathway can be broadly divided into the following stages:

-

Formation of Geranyl Pyrophosphate (GPP): Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the basic five-carbon units, are condensed to form the ten-carbon monoterpene precursor, GPP.

-

Synthesis of Loganin: GPP undergoes a series of enzymatic reactions, including hydroxylation, oxidation, and cyclization, to form the iridoid loganin.

-

Formation of Secologanin: The iridoid ring of loganin is cleaved by the enzyme secologanin synthase to yield secologanin, the central precursor of all secoiridoids.

-

Formation of Oleoside-Type Secoiridoids: Secologanin is then coupled with a glucose molecule, and further enzymatic modifications lead to the formation of oleoside-type secoiridoids.

-

Final Steps to this compound: The final steps leading to this compound are not fully elucidated but are believed to involve the esterification of an elenolic acid derivative with hydroxytyrosol. The stereochemical difference between oleuropein and this compound likely arises from the action of a specific isomerase or reductase during the biosynthesis of the elenolic acid moiety.

References

The Neuroprotective Mechanisms of Oleuropein in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleuropein, a prominent secoiridoid polyphenol found in olive leaves and unprocessed olives, has garnered significant scientific interest for its potential therapeutic applications in neurodegenerative diseases. This technical guide provides a comprehensive overview of the core mechanisms of action of oleuropein in neuronal cells, focusing on its antioxidant, anti-inflammatory, and anti-apoptotic properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of oleuropein as a neuroprotective agent.

Core Mechanisms of Action

Oleuropein exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in cellular stress responses, inflammation, and survival.

Antioxidant and Cytoprotective Effects via Nrf2 Pathway Activation

Oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders. Oleuropein effectively mitigates oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, oleuropein promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. This leads to an enhanced cellular antioxidant defense system, including increased levels of enzymes like glutathione peroxidase (GPx) and superoxide dismutase (SOD).[2]

Anti-inflammatory Action through NF-κB Inhibition

Neuroinflammation, characterized by the activation of microglia and the production of pro-inflammatory mediators, plays a crucial role in the progression of neurodegenerative diseases. Oleuropein exhibits potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] Oleuropein prevents the activation of NF-κB, thereby downregulating the expression of iNOS and COX-2 and reducing the production of nitric oxide (NO) and other pro-inflammatory cytokines.[3][4]

Pro-survival and Anti-apoptotic Effects via PI3K/Akt/GSK-3β Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of neuronal survival and apoptosis. Oleuropein has been shown to activate this pro-survival pathway. Activation of Akt leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3 Beta (GSK-3β). Inactivated GSK-3β is unable to promote the mitochondrial apoptotic pathway, resulting in a decreased Bax/Bcl-2 ratio and reduced activation of caspase-3, a key executioner of apoptosis. This ultimately leads to the inhibition of neuronal apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro studies investigating the effects of oleuropein on neuronal cells.

Table 1: Effects of Oleuropein on Neuronal Cell Viability

| Cell Line | Stressor | Oleuropein Concentration | Incubation Time | Effect on Cell Viability | Reference |

| U87 Glioblastoma | H₂O₂ (100 µM) | 10 µM | 30 min pre-treatment | Prevented cell loss | [4] |

| SH-SY5Y Neuroblastoma | Amyloid-β | 5-10 µM | Pre-incubation | ~50% neuroprotection | [5] |

| SH-SY5Y Neuroblastoma | H₂O₂ | 5-10 µM | Pre-incubation | Moderate protection | [5] |

Table 2: Effects of Oleuropein on Antioxidant and Inflammatory Markers

| Cell Line/Model | Marker | Treatment | Result | Reference |

| U87 Glioblastoma | Glutathione (GSH) | 10 µM Oleuropein + 100 µM H₂O₂ | Regenerated GSH levels | [4] |

| U87 Glioblastoma | Nitric Oxide (NO) | 10 µM Oleuropein + 100 µM H₂O₂ | Attenuated the increase in NO | [4] |

| U87 Glioblastoma | iNOS gene expression | 10 µM Oleuropein + 100 µM H₂O₂ | Downregulated iNOS expression | [4] |

| Aged Rat Midbrain | Lipid Peroxidation (LPO) | 50 mg/kg/day for 6 months | Decreased LPO levels | [2] |

| Aged Rat Midbrain | SOD, CAT, GPx | 50 mg/kg/day for 6 months | Increased enzyme activities | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assessment (MTT Assay)

Protocol:

-

Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of oleuropein, with or without a neurotoxic stressor. Include appropriate vehicle controls.

-

Incubation: Incubate the cells for the desired treatment period.

-

MTT Addition: Following treatment, add MTT solution (e.g., 10 µL of 5 mg/mL stock solution in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Gene Expression Analysis (qRT-PCR for iNOS)

Protocol:

-

RNA Isolation: Following treatment of neuronal cells with oleuropein and/or an inflammatory stimulus, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, iNOS-specific primers, and a fluorescent dye such as SYBR Green. The reaction is typically run for 40 cycles, consisting of denaturation, annealing, and extension steps.[6]

-

Data Analysis: Analyze the amplification data to determine the relative expression of iNOS mRNA. The 2-ΔΔCt method is commonly used for this, normalizing the expression of the target gene (iNOS) to a housekeeping gene (e.g., GAPDH or β-actin).[6]

Protein Expression and Phosphorylation Analysis (Western Blot for Akt)

Protocol:

-

Protein Extraction: Lyse treated neuronal cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: Determine the total protein concentration of the lysates using a protein assay such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of Akt (p-Akt) and total Akt overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

Conclusion

Oleuropein demonstrates significant neuroprotective potential through its multifaceted mechanism of action in neuronal cells. By activating the Nrf2 antioxidant pathway, inhibiting the NF-κB inflammatory pathway, and promoting cell survival via the PI3K/Akt/GSK-3β pathway, oleuropein addresses key pathological processes implicated in neurodegenerative diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of oleuropein as a therapeutic agent for neurological disorders. Future investigations should focus on elucidating the precise molecular interactions and downstream targets of oleuropein to fully harness its neuroprotective capabilities.

References

- 1. mdpi.com [mdpi.com]

- 2. Antioxidant Role of Oleuropein on Midbrain and Dopaminergic Neurons of Substantia Nigra in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oleuropein suppresses LPS-induced inflammatory responses in RAW 264.7 cell and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant Effects of Oleuropein on Hydrogen Peroxide-Induced Neuronal Stress- An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oleuropein Promotes Neural Plasticity and Neuroprotection via PPARα-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of Inducible Nitric Oxide Synthase (iNOS) in Microglia of the Developing Quail Retina - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Metabolic Fate of Neooleuropein: An In-Vivo Perspective

Disclaimer: Direct in-vivo pharmacokinetic and metabolism studies on neooleuropein are not currently available in the public domain. This technical guide leverages available data for oleuropein, a structurally similar secoiridoid found in olive species, to provide a predictive overview of the likely pharmacokinetic and metabolic profile of this compound. Researchers should consider this information as a foundational guide for future in-vivo studies on this compound.

Introduction

This compound, a significant secoiridoid found in the Syringa genus, is gaining interest for its potential pharmacological activities. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for the development of novel therapeutics. This document provides a detailed technical overview of the anticipated in-vivo pharmacokinetics and metabolism of this compound, based on extensive data from its close structural analog, oleuropein.

Predicted Pharmacokinetics of this compound

The pharmacokinetic parameters of oleuropein, administered as part of an olive leaf extract, have been characterized in human studies. These findings offer valuable insights into the potential in-vivo behavior of this compound.

Quantitative Pharmacokinetic Data (based on Oleuropein)

The following table summarizes the key pharmacokinetic parameters of oleuropein observed in human volunteers after oral administration of olive leaf extract[1]. It is important to note that the formulation significantly impacts absorption, with liquid preparations leading to higher peak plasma concentrations compared to capsules[1].

| Parameter | Liquid Formulation | Capsule Formulation |

| Peak Plasma Concentration (Cmax) | 2.74 ng/mL | 0.47 ng/mL |

| Time to Peak Plasma Concentration (Tmax) | 64 minutes | 93 minutes |

Experimental Protocols for Pharmacokinetic Analysis

The methodologies employed in oleuropein pharmacokinetic studies provide a robust framework for designing future in-vivo experiments for this compound.

Human Clinical Study Protocol

A randomized crossover study design is a suitable approach to assess the bioavailability of this compound from different formulations.

-

Subjects: A cohort of healthy human volunteers, with an equal distribution of males and females, would be appropriate.

-

Dosing: Standardized doses of this compound, for instance in liquid and capsule forms, would be administered. A washout period of at least one week should be implemented between doses.

-

Sample Collection: Blood samples should be collected at regular intervals (e.g., 0, 30, 60, 90, 120, 240, 360, 480 minutes, and 24 hours) post-ingestion. Urine samples should also be collected over a 24-hour period.

-

Analytical Method: A validated liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method is essential for the sensitive and specific quantification of this compound and its metabolites in plasma and urine[1].

Preclinical Animal Study Protocol

Animal models, such as rats, can be utilized to investigate tissue distribution and further elucidate metabolic pathways.

-

Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.

-

Administration: this compound can be administered orally via gavage.

-

Sample Collection: Blood, urine, feces, and various tissues (liver, kidneys, intestine, etc.) should be collected at predetermined time points post-administration.

-

Analysis: LC-MS/MS would be the analytical method of choice for sample analysis.

Predicted Metabolism of this compound

Based on the metabolic fate of oleuropein, this compound is expected to undergo extensive metabolism in the body. The primary metabolic pathway is anticipated to involve hydrolysis of the ester bond, followed by Phase II conjugation reactions.

Key Metabolic Reactions

The metabolism of oleuropein primarily involves its hydrolysis into hydroxytyrosol and elenolic acid[2]. Hydroxytyrosol then undergoes extensive Phase II metabolism, leading to the formation of glucuronide and sulfate conjugates, which are the main metabolites detected in plasma and urine[1]. It is highly probable that this compound will follow a similar metabolic cascade.

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the predicted metabolic pathway of this compound and a typical experimental workflow for its pharmacokinetic analysis.

Caption: Predicted metabolic pathway of this compound.

Caption: Experimental workflow for in-vivo pharmacokinetic studies.

Conclusion

While direct experimental data for the in-vivo pharmacokinetics and metabolism of this compound is lacking, the extensive research on its structural analog, oleuropein, provides a strong predictive framework. Future research should focus on conducting dedicated in-vivo studies to validate these predictions and fully characterize the ADME profile of this compound. This will be a critical step in unlocking its therapeutic potential.

References

- 1. Human absorption and metabolism of oleuropein and hydroxytyrosol ingested as olive (Olea europaea L.) leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Study on Beneficial Effects of Hydroxytyrosol- and Oleuropein-Rich Olive Leaf Extracts on High-Fat Diet-Induced Lipid Metabolism Disturbance and Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Neooleuropein Research: A Technical Guide for Scientists and Drug Development Professionals

An In-depth Analysis of the Biological Activities, Experimental Protocols, and Signaling Pathways of a Promising Secoiridoid

Neooleuropein, a secoiridoid found in plants of the Oleaceae family, notably in the common lilac (Syringa vulgaris), is emerging as a compound of significant interest in the field of pharmacology and drug development.[1] This technical guide provides a comprehensive literature review of the research conducted on this compound, with a focus on its anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of quantitative data, experimental methodologies, and the molecular pathways influenced by this compound.

Quantitative Data Summary

The primary body of research on the biological activity of this compound has focused on its anti-inflammatory effects, particularly in the context of neutrophil function. The following tables summarize the key quantitative findings from the available literature.

Table 1: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in f-MLP-stimulated Neutrophils

| Cytokine | IC50 (µM) |

| Interleukin-8 (IL-8) | 18.5 ± 1.9 |

| Tumor Necrosis Factor-α (TNF-α) | 25.3 ± 2.4 |

Data extracted from a study by Woźniak et al. (2018) on human neutrophils stimulated with N-formylmethionyl-leucyl-phenylalanine (f-MLP).

Table 2: Inhibitory Effect of this compound on Reactive Oxygen Species (ROS) Production in f-MLP-stimulated Neutrophils

| Concentration (µM) | Inhibition of ROS production (%) |

| 10 | 25.4 ± 3.1 |

| 50 | 68.2 ± 5.7 |

Data represents the percentage of inhibition of luminol-dependent chemiluminescence in human neutrophils stimulated with f-MLP, as reported by Woźniak et al. (2018).

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this review, providing a foundation for the replication and further exploration of this compound's biological activities.

Isolation and Purification of this compound from Syringa vulgaris

Bioassay-guided fractionation is a crucial method for isolating active compounds like this compound from plant extracts.[1]

-

Extraction: Air-dried and crushed leaves of Syringa vulgaris (100 g) are extracted three times with 75% methanol at 70°C for one hour for each extraction. The combined extracts are then filtered, and the methanol is evaporated under reduced pressure. The remaining aqueous residue is lyophilized to yield a crude extract.[1]

-

Column Chromatography: The crude extract is subjected to column chromatography using a Diaion HP-20 column. The elution is performed with a water-methanol gradient, starting from 100% water and gradually increasing the methanol concentration to 100%.[1]

-

Fraction Pooling and Further Separation: Fractions are collected and pooled based on their profiles on Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The active fractions are further separated using Sephadex LH-20 column chromatography with a water-methanol eluent.

-

Preparative HPLC: Final purification of this compound is achieved through preparative HPLC using a C18 column.

Measurement of Reactive Oxygen Species (ROS) Production

The production of ROS by neutrophils is a key indicator of the inflammatory response. The luminol-dependent chemiluminescence assay is a widely used method for this measurement.

-

Cell Preparation: Human neutrophils are isolated from peripheral blood.

-

Assay Procedure: Neutrophils (3.5 x 10^5 cells) are incubated in Hank's Balanced Salt Solution (HBSS) in a 96-well plate. The cells are treated with various concentrations of this compound. Luminol (20 mM) is added to each well.

-

Stimulation and Measurement: ROS production is initiated by adding f-MLP (0.1 µg/mL). The chemiluminescence is measured immediately and over a period of 40 minutes at 2-minute intervals using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated by comparing the maximum luminescence of this compound-treated cells to that of the untreated control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is a standard method for quantifying the concentration of specific proteins, such as cytokines, in a sample.

-

Sample Collection: Supernatants from neutrophil cultures treated with this compound and stimulated with f-MLP are collected.

-

ELISA Protocol:

-

A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-8 or TNF-α).

-

The plate is washed, and the collected supernatants and standard solutions of known cytokine concentrations are added to the wells.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate for the enzyme is then added, resulting in a color change.

-

The absorbance is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.

-

Western Blot Analysis of MAP Kinase Phosphorylation

Western blotting is used to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation, which is indicative of protein activation.

-

Cell Lysis: Neutrophils are treated with this compound and stimulated with f-MLP. The cells are then lysed to extract the proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of MAP kinases (e.g., anti-phospho-p38, anti-phospho-ERK1/2, anti-phospho-JNK).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.

-

A chemiluminescent substrate is added, and the resulting signal is detected, indicating the presence and relative amount of the phosphorylated protein.

-

The membrane is then stripped and re-probed with antibodies for the total forms of the MAP kinases to ensure equal protein loading.

-

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

MAP Kinase Signaling Pathway

This compound has been shown to attenuate the MAP kinase pathway in neutrophils.[1] This pathway plays a crucial role in the production of pro-inflammatory cytokines.

Caption: this compound inhibits the phosphorylation of p38, ERK1/2, and JNK MAP kinases.

Experimental Workflow for Investigating the Anti-inflammatory Effects of this compound

The following diagram illustrates the logical flow of experiments to characterize the anti-inflammatory properties of this compound.

References

The Discovery and Isolation of Neooleuropein: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of neooleuropein, a significant secoiridoid glucoside. Primarily intended for researchers, scientists, and professionals in drug development, this document details the historical context of its discovery, outlines detailed experimental protocols for its extraction and purification from natural sources, and presents its key physicochemical properties. Furthermore, this guide explores the biological activity of this compound, with a particular focus on its role in modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising natural compound.

Introduction

This compound is a naturally occurring secoiridoid, a class of monoterpenoids widely distributed in the plant kingdom, particularly within the Oleaceae family. It is structurally related to oleuropein, a well-studied compound known for its presence in olives and its diverse pharmacological effects. This compound has garnered interest in the scientific community for its potential anti-inflammatory and antioxidant properties. This guide aims to serve as a detailed resource on the history of its discovery and the methodologies for its isolation, providing a foundation for further research and development.

Discovery and Historical Context

The first mention of a compound that would later be identified as this compound appears to date back to the mid-1970s. Initial investigations into the chemical constituents of Syringa vulgaris (common lilac) led to the identification of several secoiridoids. While the seminal PhD thesis by E. Pierrot in 1974, titled "Sur les constituants du lilas (Syringa vulgaris)," is often cited as a foundational work in this area, detailed access to this specific document is limited. However, subsequent research has solidified the presence of this compound in the leaves of Syringa vulgaris.

More recent and accessible research, particularly the work of Woźniak et al. in 2018, has not only confirmed the presence of this compound in common lilac but has also been instrumental in detailing its isolation and characterizing its biological activity. This research has highlighted this compound as a compound of significant interest due to its potent anti-inflammatory effects.

Physicochemical Properties

This compound is a glycoside, meaning it consists of a sugar part (a glucose molecule) attached to a non-sugar part (the aglycone). Its chemical structure has been elucidated through various spectroscopic techniques.

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₈O₁₅ | PubChem |

| Molecular Weight | 662.6 g/mol | PubChem |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)ethyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | PubChem |

| ¹H NMR Data | Data not fully available in searched literature | - |

| ¹³C NMR Data | Data not fully available in searched literature | - |

Experimental Protocols for Isolation

The isolation of this compound from its natural source, primarily the leaves of Syringa vulgaris, involves a multi-step process of extraction, fractionation, and purification. The following protocol is based on the bioassay-guided fractionation method described by Woźniak et al. (2018).

Plant Material and Extraction

-

Plant Material: Fresh leaves of Syringa vulgaris are collected and air-dried.

-

Extraction: The dried and powdered leaves are extracted with 60% (v/v) ethanol in water at a 1:10 (w/v) ratio. The extraction is typically carried out for 1 hour at 70°C in a water bath with continuous stirring.

-

Filtration and Concentration: The resulting extract is filtered, and the ethanol is removed under reduced pressure using a rotary evaporator. The remaining aqueous solution is then lyophilized to yield a crude extract.

Bioassay-Guided Fractionation and Purification

The crude extract undergoes a series of chromatographic steps to isolate this compound.

-

Initial Fractionation (Solid-Phase Extraction):

-

The lyophilized crude extract is dissolved in water and applied to a C18 solid-phase extraction (SPE) column.

-

The column is washed with water to remove highly polar compounds.

-

The fraction containing secoiridoids is eluted with methanol.

-

-

Size-Exclusion Chromatography:

-

The methanol fraction from SPE is concentrated and subjected to size-exclusion chromatography on a Sephadex LH-20 column.

-

Elution is performed with methanol to separate compounds based on their molecular size. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound are further purified using preparative HPLC.

-

A C18 column is typically used with a gradient elution system of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).

-

The elution gradient is optimized to achieve baseline separation of this compound from other co-eluting compounds.

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

-

Biological Activity and Signaling Pathways

This compound has been shown to possess significant anti-inflammatory properties. Research indicates that its mechanism of action involves the attenuation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis.

The pathway consists of a series of protein kinases that phosphorylate and activate one another. The three main branches of the MAPK pathway are the p38, ERK1/2, and JNK pathways. In the context of inflammation, the activation of these pathways, often triggered by pro-inflammatory stimuli such as lipopolysaccharide (LPS), leads to the production of inflammatory mediators like cytokines and chemokines.

This compound's inhibitory effect on the MAPK pathway suggests that it can downregulate the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects.

References

Unlocking the Therapeutic Potential of Neooleuropein in Alzheimer's Disease: A Technical Guide to Key Molecular Targets

For Immediate Release

[City, State] – October 30, 2025 – A comprehensive technical guide released today details the promising therapeutic avenues of neooleuropein, a key bioactive compound found in olive leaf extract, in the context of Alzheimer's disease. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, meticulously outlines the molecular targets of this compound and its aglycone form, oleuropein aglycone, and provides a framework for future preclinical and clinical investigation.

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal death. Current research, as detailed in this guide, highlights the multifaceted role of oleuropein and its derivatives in combating these pathological hallmarks through several key mechanisms: inhibition of Aβ and tau aggregation, suppression of neuroinflammation, and reduction of oxidative stress.

This technical guide synthesizes the current body of scientific literature, presenting quantitative data in structured tables for clear comparison and offering detailed experimental protocols for the key assays cited. Visual diagrams of signaling pathways and experimental workflows are also provided to facilitate a deeper understanding of the complex molecular interactions.

Key Therapeutic Targets of Oleuropein and its Aglycone

The therapeutic potential of oleuropein in Alzheimer's disease stems from its ability to modulate multiple pathological pathways.

Inhibition of Amyloid-Beta and Tau Aggregation

Oleuropein aglycone has been shown to directly interfere with the aggregation of both Aβ and tau proteins, the two primary components of the characteristic plaques and tangles in Alzheimer's brains.[1][2] Studies indicate that oleuropein aglycone can inhibit the formation of toxic Aβ oligomers and fibrils.[1] Furthermore, it has demonstrated a significant ability to inhibit the aggregation of the tau protein.

| Compound | Target Protein | Assay | Result | Reference |

| Oleuropein Aglycone | Tau P301L | Light Scattering | IC50 = 1.4 µM | [1] |

| Oleuropein | Tau P301L | Light Scattering | 67 ± 18% inhibition at 10 µM | [1] |

| Hydroxytyrosol | Tau P301L | Light Scattering | 51 ± 15% inhibition at 10 µM | [1] |

Attenuation of Neuroinflammation

Chronic neuroinflammation is a critical component of Alzheimer's disease progression. Oleuropein-rich olive leaf extract has been found to reduce neuroinflammation by targeting several key signaling pathways.[3]

-

NF-κB Pathway: Oleuropein has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[4]

-

NLRP3 Inflammasome: The activation of the NLRP3 inflammasome is a key driver of neuroinflammation in Alzheimer's. Oleuropein has been found to suppress its activation.[3]

-

RAGE/HMGB1 Pathway: This pathway is involved in the inflammatory response to Aβ. Oleuropein has been shown to suppress the RAGE/HMGB1 pathway.[3]

Reduction of Oxidative Stress

Oxidative stress is an early event in the pathogenesis of Alzheimer's disease, contributing to neuronal damage. Oleuropein and its derivatives are potent antioxidants that can mitigate oxidative damage.[2]

Promotion of Non-Amyloidogenic Amyloid Precursor Protein (APP) Processing

Oleuropein has been observed to promote the non-amyloidogenic processing of the amyloid precursor protein (APP).[5] This pathway cleaves APP in a manner that prevents the formation of the toxic Aβ peptide, instead producing the neuroprotective soluble APPα (sAPPα).[5]

Experimental Methodologies and Workflows

This guide provides detailed protocols for the key experiments used to elucidate the therapeutic targets of oleuropein.

Amyloid-Beta Aggregation Assay (Thioflavin T)

This assay is used to monitor the formation of Aβ fibrils in real-time.

-

Preparation of Aβ(1-42) solution: Lyophilized Aβ(1-42) peptide is dissolved in a suitable solvent, such as hexafluoroisopropanol (HFIP), to ensure it is in a monomeric state. The solvent is then evaporated, and the peptide film is stored at -20°C.

-

Aggregation reaction: The Aβ(1-42) film is resuspended in a buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10 µM. Oleuropein or other test compounds are added at various concentrations.

-

Thioflavin T (ThT) fluorescence measurement: ThT is a fluorescent dye that binds to amyloid fibrils. A solution of ThT (e.g., 20 µM) is added to the aggregation reaction. The fluorescence intensity is measured at an excitation wavelength of ~450 nm and an emission wavelength of ~482 nm over time. An increase in fluorescence indicates fibril formation.

Tau Aggregation Assay (Light Scattering)

This method measures the increase in light scattering that occurs as tau protein aggregates into larger fibrils.

-

Protein preparation: Recombinant full-length tau protein (or a fragment like P301L) is purified.

-

Aggregation induction: Tau protein (e.g., 10 µM) is incubated in a suitable buffer (e.g., 25 mM sodium phosphate, 25 mM NaCl, pH 6.7) in the presence of an aggregation inducer like heparin (e.g., 5 µM) and a reducing agent like dithiothreitol (DTT, e.g., 333 µM).

-

Light scattering measurement: The aggregation mixture, with and without oleuropein, is placed in a fluorometer. Light scattering is measured over time at an excitation and emission wavelength of 600 nm. An increase in light scattering indicates the formation of tau aggregates.[1]

NF-κB Activation Assay (Luciferase Reporter)

This cell-based assay quantifies the activity of the NF-κB transcription factor.

-

Cell culture and transfection: A suitable cell line (e.g., HEK293 or microglial cells) is cultured and transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.

-

Cell treatment: The transfected cells are pre-treated with oleuropein for a specified time, followed by stimulation with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

Luciferase assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.[4][6]

Signaling Pathways Modulated by Oleuropein in Alzheimer's Disease

Oleuropein exerts its neuroprotective effects by modulating complex intracellular signaling cascades.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of this compound and its derivatives as therapeutic agents for Alzheimer's disease. Its ability to target multiple key pathological pathways—amyloid and tau aggregation, neuroinflammation, and oxidative stress—positions it as a promising candidate for further drug development. Future research should focus on optimizing the bioavailability of these compounds and conducting rigorous clinical trials to validate their efficacy and safety in human subjects.[7][8]

References

- 1. Benefit of Oleuropein Aglycone for Alzheimer's Disease by Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. news-medical.net [news-medical.net]

- 4. Oleuropein induces apoptosis via abrogating NF-κB activation cascade in estrogen receptor-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oleuropein, an Anti-oxidant Polyphenol Constituent of Olive Promotes α-Secretase Cleavage of the Amyloid Precursor Protein (AβPP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Greek Olive Leaf Extract in Patients with Mild Alzheimer’s Disease (the GOLDEN Study): A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Greek Olive Leaf Extract in Patients with Mild Alzheimer’s Disease (the GOLDEN Study): A Randomized Control… [ouci.dntb.gov.ua]

The Potential of Neooleuropein Derivatives: A Technical Guide to Synthesis and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Neooleuropein, a secoiridoid found in plants of the Syringa genus, presents a compelling scaffold for the development of novel therapeutic agents. While research has extensively focused on its structural isomer oleuropein, found in olives, the unique bioactivities of this compound and its derivatives are an emerging area of interest. This technical guide provides a comprehensive overview of the synthesis and bioactivity of this compound derivatives, drawing upon established methodologies for related secoiridoids to pave the way for future research and development. This document details synthetic strategies, summarizes quantitative bioactivity data, provides in-depth experimental protocols, and visualizes key pathways and workflows to serve as a foundational resource for professionals in drug discovery and development.

Introduction

Secoiridoids are a class of monoterpenoids characterized by a cleaved iridoid skeleton. Among them, oleuropein and its derivatives have been the subject of extensive research, demonstrating a wide range of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. This compound, a structural isomer of oleuropein, has been identified as a significant bioactive component in plants such as the common lilac (Syringa vulgaris). Emerging research suggests that this compound possesses potent anti-inflammatory activities, highlighting its potential as a lead compound for drug development.[1]

This guide aims to consolidate the current knowledge on the synthesis and bioactivity of secoiridoid derivatives, with a specific focus on providing a framework for the exploration of this compound analogs. By presenting detailed synthetic protocols, quantitative bioactivity data, and elucidating relevant signaling pathways, this document serves as a practical resource for researchers seeking to unlock the therapeutic potential of this promising class of natural products.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is not extensively documented in the current literature. However, the well-established synthetic and semi-synthetic routes for oleuropein and its aglycone can serve as a robust blueprint for the generation of a diverse library of this compound analogs. The primary strategies involve the hydrolysis of the glycosidic bond, followed by modification of the aglycone.

General Synthetic Approach

A common approach to generating lipophilic derivatives of secoiridoids like oleuropein involves a transacetylation reaction under mild conditions. This method aims to improve the compound's suitability for incorporation into fatty foods or for enhanced bioavailability.[2] The oleuropein aglycone, in its closed ring form, can be obtained by hydrolyzing oleuropein using Lewis acid catalysis.[2]

A semi-synthetic protocol for producing natural olive bioactive phenols that are not easily obtained through extraction involves a combination of efficient extraction and catalytic conversions.[3] This approach can also be applied to generate new biophenol derivatives with enhanced biological activity.[3]

Experimental Protocol: Synthesis of Oleuropein Aglycone Derivatives

This protocol is adapted from the synthesis of lipophilic oleuropein aglycone derivatives and can be conceptually applied to this compound.

Materials:

-

Oleuropein (or this compound)

-

Erbium(III) trifluoromethanesulfonate (Er(OTf)₃)

-

Acetonitrile (CH₃CN), aqueous

-

Reflux apparatus

Procedure:

-

Dissolve oleuropein (1.0 mM) in aqueous acetonitrile (10 mL).

-

Add Er(OTf)₃ (10 mol%) to the solution.

-

Reflux the mixture for 8 hours at 80°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting derivatives using column chromatography on silica gel.

Bioactivity of this compound and Related Derivatives

This compound has demonstrated significant anti-inflammatory properties. Studies have shown its ability to inhibit the production of pro-inflammatory cytokines by attenuating the MAP kinase pathways.[1] While quantitative data for a wide range of this compound derivatives is limited, the bioactivity of structurally similar secoiridoids from olive oil provides valuable insights into their potential therapeutic applications, particularly in cancer.

Anticancer Activity

A systematic comparative study of major olive secoiridoids revealed their antiproliferative and cytotoxic effects on various human cancer cell lines. The half-maximal effective concentrations (EC₅₀) were determined after 72 hours of treatment. The general order of antiproliferative/cytotoxic activity was found to be: oleocanthal > oleuropein aglycone > ligstroside aglycone > oleacein > oleomissional > oleocanthalic acid.[4]

Table 1: Antiproliferative/Cytotoxic Activity of Major Olive Secoiridoids (EC₅₀ in μM after 72h) [4]

| Compound | MDA-MB-231 (Breast) | SK-BR-3 (Breast) | MCF-7 (Breast) | SK-MEL-28 (Melanoma) | A2058 (Melanoma) | A549 (Lung) | H1299 (Lung) | U87MG (Glioblastoma) | T98G (Glioblastoma) | PANC-1 (Pancreatic) | MIA PaCa-2 (Pancreatic) |

| Oleocanthal | 15.6 | 18.2 | 20.1 | 12.5 | 14.3 | 22.7 | 19.8 | 17.4 | 16.1 | 11.9 | 13.2 |

| Oleuropein Aglycone | 25.3 | 28.9 | 31.5 | 21.7 | 23.8 | 35.1 | 30.4 | 28.6 | 26.9 | 20.5 | 22.1 |

| Ligstroside Aglycone | 38.1 | 42.5 | 45.8 | 33.2 | 36.4 | 50.3 | 44.7 | 41.9 | 39.8 | 31.2 | 34.5 |

| Oleacein | 49.7 | 55.1 | 58.9 | 44.6 | 48.2 | 65.4 | 59.8 | 56.1 | 53.7 | 42.8 | 46.3 |

Anti-inflammatory Activity

This compound has been identified as a potent inhibitor of cytokine production, acting through the attenuation of MAP kinase pathways.[1] This mechanism is a key target in the development of anti-inflammatory drugs.

Neuroprotective Effects

While direct evidence for this compound is sparse, its parent compound, oleuropein, has been shown to exert neuroprotective effects through various mechanisms, including the modulation of pathways involved in neural plasticity.[5]

Experimental Protocol: Cell Viability Assay (Anticancer Activity)

This protocol describes a common method for assessing the cytotoxic/antiproliferative effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

ATP-based luminescence assay kit

-

96-well plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.2% (v/v).

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

At the end of the incubation period, measure cell viability using an ATP-based luminescence assay according to the manufacturer's instructions.

-

Calculate the EC₅₀ values using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the bioactivity of this compound derivatives is crucial for targeted drug development. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to their synthesis and evaluation.

Caption: General workflow for the synthesis of this compound derivatives.

Caption: Workflow for screening the bioactivity of this compound derivatives.

Caption: Proposed mechanism of anti-inflammatory action via MAPK pathway inhibition.

Conclusion and Future Directions

This compound and its derivatives represent a promising, yet underexplored, area for therapeutic innovation. The established synthetic and analytical methodologies for oleuropein and other secoiridoids provide a clear path forward for the systematic investigation of this compound analogs. The potent anti-inflammatory activity of the parent compound, coupled with the diverse bioactivities observed in related molecules, underscores the significant potential for discovering novel drug candidates.

Future research should focus on:

-

Developing a diverse library of this compound derivatives through targeted synthesis and semi-synthesis.

-

Conducting comprehensive bioactivity screening to identify lead compounds for anticancer, anti-inflammatory, and neuroprotective applications.

-

Elucidating the structure-activity relationships to guide the optimization of lead compounds.

-

Investigating the in vivo efficacy and safety of promising this compound derivatives in relevant disease models.

This technical guide serves as a foundational resource to stimulate and support these research endeavors, ultimately aiming to translate the therapeutic potential of this compound derivatives into clinical applications.

References

- 1. Oxidized Forms of Olive Oil Secoiridoids: Semisynthesis, Identification and Correlation with Quality Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antioxidant evaluation of lipophilic oleuropein aglycone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Semi-synthesis as a tool for broadening the health applications of bioactive olive secoiridoids: a critical review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. New Affordable Methods for Large-Scale Isolation of Major Olive Secoiridoids and Systematic Comparative Study of Their Antiproliferative/Cytotoxic Effect on Multiple Cancer Cell Lines of Different Cancer Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

In Silico Docking of Neooleuropein: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neooleuropein, a secoiridoid glucoside found in olive species, is a compound of growing interest in pharmaceutical research. Its structural similarity to oleuropein—a well-studied compound with antioxidant, anti-inflammatory, and neuroprotective properties—suggests it may hold significant therapeutic potential. In silico molecular docking has emerged as a powerful and cost-effective computational technique to predict the binding interactions between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. This process is instrumental in the early stages of drug discovery for hit identification and lead optimization.

This technical guide provides a comprehensive overview of the methodologies, data analysis, and workflow for conducting in silico docking studies of this compound with potential protein targets. While direct docking studies on this compound are not extensively published, this guide leverages established protocols and data from the closely related and well-researched oleuropein to provide a robust framework for future investigations.

Potential Protein Targets for this compound

Based on studies of the structurally similar oleuropein, several protein targets can be prioritized for initial docking studies with this compound. These targets are implicated in a range of pathologies, including viral infections, cancer, and neurodegenerative diseases.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A protein complex that controls transcription of DNA, cytokine production, and cell survival. Its dysregulation is linked to inflammatory diseases and cancer.

-

Keap1-Nrf2 System: A key regulator of cellular response to oxidative stress. Activation of the Nrf2 pathway is a therapeutic target for diseases involving oxidative damage.

-

Enzymes involved in Neuroinflammation: Targets such as monoacylglycerol lipase (MAGL), which is involved in the endocannabinoid system, are relevant for neuroprotective research.

-

Viral Proteins: For instance, the RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2 is a crucial enzyme for viral replication and a prime target for antiviral drugs.

Experimental Protocol: Molecular Docking using AutoDock Vina

This section details a generalized yet comprehensive protocol for performing molecular docking using AutoDock Vina, a widely used open-source program.[1][2][3][4]

Required Software

-

MGLTools: Used for preparing protein (receptor) and ligand files.[3][4]

-

PyMOL or Discovery Studio: For visualization and analysis of docking results.[1][3]

Ligand Preparation (this compound)

-

Obtain 3D Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or PDB format.

-

Energy Minimization: Minimize the energy of the ligand structure using a force field (e.g., MMFF94) to obtain a stable conformation.

-

Add Charges and Define Torsions: Use AutoDockTools to add Gasteiger charges, merge non-polar hydrogens, and detect the rotatable bonds.

-

Save in PDBQT Format: Save the prepared ligand structure as a .pdbqt file, which is the required input format for AutoDock Vina.[1]

Protein Preparation (Target Receptor)

-

Obtain 3D Structure: Download the crystal structure of the target protein from the Protein Data Bank (RCSB PDB).[3]

-

Clean the Protein Structure: Remove all water molecules, co-crystallized ligands, and any non-essential heteroatoms from the PDB file.[3]

-

Add Hydrogens and Charges: Add polar hydrogen atoms to the protein structure and compute Kollman charges.[3]

-

Save in PDBQT Format: Save the prepared receptor structure as a .pdbqt file.[1]

Grid Box Generation

-

Define the Binding Site: The grid box defines the three-dimensional space where the docking simulation will occur.[1] For targeted docking , center the grid box on the known active site of the protein. For blind docking , where the binding site is unknown, the grid box should encompass the entire protein surface.[1]

-

Set Grid Dimensions: Define the center coordinates (x, y, z) and the size of the box in each dimension. The dimensions should be large enough to allow the ligand to rotate freely.

Running the Docking Simulation

-

Create a Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and size, and the name of the output file.[1][3]

-

Execute AutoDock Vina: Run the docking simulation from the command line, providing the configuration file as input. Vina will calculate the binding affinities for multiple binding modes (poses) of the ligand.[2][3]

Analysis of Results

-

Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger and more stable binding interaction.[1]

-

Root-Mean-Square Deviation (RMSD): For validation, if a co-crystallized ligand is available, an RMSD value below 2.0 Å between the docked pose and the crystal pose is considered a successful docking.[1]

-

Visualization: Analyze the top-ranked poses using visualization software like PyMOL or Discovery Studio to inspect the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.[1]

Visual Workflow and Data Presentation

In Silico Docking Workflow

The entire process, from target selection to final analysis, can be visualized as a sequential workflow.

Quantitative Data Summary

The results of a docking study are typically summarized in a table for clear comparison of binding affinities and interactions. The following is an illustrative example of how such data for this compound could be presented.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Other Key Interactions (Hydrophobic, Pi-Alkyl) |

| NF-κB p50 (1SVC) | -8.5 | LYS-45, ARG-121, GLN-254 | PRO-46, VAL-122 |

| Keap1 (4L7B) | -7.9 | SER-508, ARG-415, SER-602 | ALA-510, VAL-465 |

| MAGL (3HJU) | -9.2 | THR-145, GLY-146, SER-122 | ILE-179, LEU-150 |